molecular formula C21H20N4O2S B11239648 4-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

4-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B11239648
M. Wt: 392.5 g/mol
InChI Key: XFEVSGRMUJOSTI-UHFFFAOYSA-N
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Description

4-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is a complex organic compound characterized by its unique structure, which includes a benzodioxepin ring, a triazole ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps, starting with the preparation of the benzodioxepin and triazole intermediates. The benzodioxepin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions. The triazole ring is often formed via a cycloaddition reaction between an azide and an alkyne.

The final step involves the coupling of the benzodioxepin and triazole intermediates with a benzonitrile derivative. This coupling reaction is usually facilitated by a thiol group, which acts as a linker between the two intermediates. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps, such as recrystallization and chromatography, are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

4-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines or alcohols; reactions often require a base like sodium hydroxide and are conducted in polar solvents like DMF or DMSO.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The benzodioxepin and triazole rings are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is unique due to its combination of a benzodioxepin ring, a triazole ring, and a benzonitrile group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the triazole ring, in particular, enhances its potential as a bioactive molecule, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

4-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C21H20N4O2S/c1-2-25-20(17-8-9-18-19(12-17)27-11-3-10-26-18)23-24-21(25)28-14-16-6-4-15(13-22)5-7-16/h4-9,12H,2-3,10-11,14H2,1H3

InChI Key

XFEVSGRMUJOSTI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C#N)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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